molecular formula C5H11ClF3NO B1520962 3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride CAS No. 1171639-58-9

3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride

Cat. No.: B1520962
CAS No.: 1171639-58-9
M. Wt: 193.59 g/mol
InChI Key: LFHSWVOSJDIJRE-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride (CAS: 1171639-58-9) is a primary amine derivative characterized by a trifluoroethoxy (-OCH₂CF₃) group attached to a three-carbon chain terminating in an ammonium chloride salt. This compound is structurally defined by its propyl backbone, which differentiates it from cyclic or aromatic analogs. The trifluoroethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated ethoxy groups, making it relevant in medicinal chemistry for drug discovery and synthesis .

Evidence from patent literature highlights its utility as a building block in heterocyclic chemistry. For example, it was used in the synthesis of imidazo[4,5-b]pyridine derivatives, replacing 3-aminopropanamide hydrochloride to optimize solubility and binding affinity in target molecules . Despite its discontinued commercial availability (as noted in CymitQuimica’s 2025 catalog), its role in exploratory research remains significant .

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO.ClH/c6-5(7,8)4-10-3-1-2-9;/h1-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHSWVOSJDIJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As more research is conducted, we will gain a clearer picture of these effects.

Biological Activity

3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique trifluoroethoxy group. This compound's biological activity is of particular interest in pharmacological research, especially regarding its potential applications in enzyme inhibition and as a therapeutic agent.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C5H10ClF3NO
  • Molecular Weight : 201.59 g/mol

This compound features a trifluoroethoxy group, which is known for its strong electron-withdrawing properties, enhancing the compound's lipophilicity and potential bioactivity.

The mechanism of action for this compound involves its interaction with various biological targets. The trifluoroethyl group can significantly influence the binding affinity and selectivity towards specific enzymes or receptors. Initial studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds containing trifluoroethyl groups can exhibit enhanced potency against various biological targets. For example:

  • Inhibition of 5-Hydroxytryptamine (5-HT) Uptake : Studies have shown that the introduction of a trifluoromethyl group can increase the potency for inhibiting serotonin uptake significantly compared to non-fluorinated analogs .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds suggest that this compound may possess antibacterial activity. This is particularly relevant given the increasing resistance to conventional antibiotics.

Case Studies and Research Findings

A review of literature reveals several key studies highlighting the biological activity of similar compounds:

  • Triazole Derivatives : Research on triazole derivatives indicated significant antifungal activity, suggesting that modifications like trifluoroethyl groups could enhance their efficacy against resistant strains .
  • Fluorinated Compounds : A systematic study on fluorinated compounds indicated that those with trifluoromethyl groups exhibited improved interactions with target proteins due to enhanced hydrophobic interactions and electronic effects .
  • In Vivo Studies : The in vivo behavior of related fluorinated compounds has been documented in animal models, demonstrating their potential as therapeutic agents in oncology and infectious diseases .

Data Table: Biological Activity Overview

Activity TypeCompoundObserved EffectReference
Enzyme InhibitionThis compoundIncreased inhibition of serotonin uptake
AntimicrobialRelated Triazole DerivativesSignificant antifungal activity
In Vivo EfficacyFluorinated CompoundsPotential therapeutic benefits in tumors

Comparison with Similar Compounds

3-(2,2,2-Trifluoroethoxy)pyrrolidine Hydrochloride

This compound replaces the linear propyl chain with a pyrrolidine ring, introducing conformational rigidity. The cyclic structure may enhance target selectivity in receptor-binding applications but reduces flexibility compared to the acyclic propylamine backbone of the target compound. Both share the trifluoroethoxy group, which contributes to similar logP values (~1.5–2.0) .

Property 3-(2,2,2-Trifluoroethoxy)propan-1-amine HCl 3-(2,2,2-Trifluoroethoxy)pyrrolidine HCl
Molecular Formula C₅H₁₁ClF₃NO C₆H₁₁ClF₃NO
Molecular Weight 217.59 g/mol 231.61 g/mol
Key Functional Groups Primary amine, trifluoroethoxy Secondary amine (cyclic), trifluoroethoxy
Structural Flexibility High (linear chain) Low (rigid pyrrolidine ring)

2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine Hydrochloride

This analog substitutes the propyl chain with a phenethyl group, introducing aromaticity. However, the absence of a flexible alkyl chain reduces solubility in polar solvents compared to the target compound .

Trifluoropropanamine Derivatives

3,3,3-Trifluoropropan-1-amine Hydrochloride (CAS 2968-33-4)

This simpler analog lacks the ethoxy group, resulting in a shorter carbon chain and higher polarity (logP ~0.5). The reduced lipophilicity limits its use in blood-brain barrier-penetrant drugs but makes it suitable for hydrophilic conjugates .

(R)-1,1,1-Trifluoropropan-2-amine Hydrochloride (CAS 177469-12-4)

The chiral center in this compound enables stereoselective interactions, a feature absent in the target molecule. Its structural similarity score (0.76 vs. target) reflects differences in branching and functional group placement .

Property 3-(2,2,2-Trifluoroethoxy)propan-1-amine HCl 3,3,3-Trifluoropropan-1-amine HCl (R)-1,1,1-Trifluoropropan-2-amine HCl
Molecular Formula C₅H₁₁ClF₃NO C₃H₇ClF₃N C₃H₇ClF₃N
Molecular Weight 217.59 g/mol 161.55 g/mol 161.55 g/mol
Key Features Ethoxy group, linear chain No ethoxy, shorter chain Chiral center, branched structure

Aromatic and Heterocyclic Amines

2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride (CAS 1803586-04-0)

Its molecular weight (265.11 g/mol) and logP (~2.8) exceed those of the target compound .

3-(Thiophen-2-yl)prop-2-yn-1-amine Hydrochloride (CAS 115955-65-2)

This compound replaces the trifluoroethoxy group with a thiophene ring and alkyne moiety, enabling click chemistry applications. The thiophene enhances electronic interactions, while the alkyne allows for bioorthogonal labeling—features absent in the target molecule .

Key Research Findings

  • Synthetic Utility: The target compound’s trifluoroethoxy group improves solubility in organic solvents (e.g., DMF, acetonitrile) compared to non-fluorinated analogs, facilitating its use in multi-step syntheses .
  • Pharmacological Potential: Structural analogs with aromatic groups (e.g., phenyl, thiophene) show higher binding affinities in kinase inhibition assays but suffer from reduced metabolic stability .
  • Toxicity Considerations : Chlorophenyl-substituted derivatives (e.g., CAS 1803586-04-0) exhibit elevated cytotoxicity in vitro, highlighting the balance required between lipophilicity and safety .

Preparation Methods

Nucleophilic Substitution Route

This method typically involves the substitution of a suitable leaving group on a propan-1-amine backbone with a trifluoroethoxy group.

  • General Reaction : The nucleophilic substitution of a halogenated propanol derivative with trifluoroethanol or its derivatives under basic or catalytic conditions to introduce the trifluoroethoxy moiety.

  • Key Features :

    • The reaction is often performed in polar aprotic solvents such as dimethylformamide (DMF).
    • Temperature control is crucial, generally maintained between 0°C to room temperature to optimize yield and limit side reactions.
    • The amine group is introduced either before or after the trifluoroethoxy substitution depending on the synthetic route.
  • Advantages : Straightforward and typically high yielding; suitable for laboratory scale synthesis.

  • Limitations : Requires careful control of reaction conditions to avoid side reactions; purification steps may be necessary to isolate the hydrochloride salt form.

Amination of Trifluoroalkyl Halides (Direct Amination)

This method is described in detail in patent CN105906513A, focusing on the amination of trifluoroethyl halides (e.g., CHF2CH2Br or CHF2CH2I) with ammonia in the presence of catalysts and solvents.

  • Reaction Scheme :

    $$
    \text{CHF}2\text{CH}2X + 2 \text{NH}3 \xrightarrow[\text{catalyst}]{\text{solvent}, \text{heat}} \text{CF}3\text{CH}2\text{NH}2 + \text{NH}_4X
    $$

    where $$X = Br, I$$.

  • Reaction Conditions :

    • Solvents: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or alkyl diols such as propylene glycol.
    • Catalyst: Inorganic iodides.
    • Temperature: 30°C to 210°C, with pressures around 2.0 to 6.0 MPa.
    • Reaction time: 16 to 36 hours under batch conditions in an autoclave equipped with tail gas absorption.
  • Post-Reaction Processing :

    • Distillation under reduced pressure to isolate the product.
    • Filtration to remove ammonium halide by-products.
    • Solvent recovery and recycling.
  • Yields and Purity :

    • Product purity ≥ 99.5%.
    • Yield ≥ 90%.
  • Advantages :

    • High yield and purity.
    • Industrially scalable with solvent and catalyst recycling.
  • Challenges :

    • High-pressure equipment required.
    • Handling of ammonia gas and tail gas absorption necessary for environmental safety.

Reductive Amination Using Chiral Amines and Ketones

Though more commonly applied for chiral amines, reductive amination methods can be adapted for synthesizing 3-(2,2,2-trifluoroethoxy)propan-1-amine derivatives.

  • Process Overview :

    • Reaction of appropriate ketones with ammonia or amines in the presence of reducing agents.
    • Use of chiral catalysts or amines to achieve stereoselectivity if needed.
    • Example conditions include heating at 100°C for extended periods (e.g., 14 hours).
  • Applications :

    • Useful when enantiomerically pure forms are desired.
    • Can be coupled with purification steps such as salt formation (e.g., hydrochloride salt).
  • Limitations :

    • More complex and time-consuming.
    • Requires careful control of stereochemistry.

Phosphorus-Based Reagents and Trifluoroethylation

Research from the University of Nottingham explored the use of phosphorus reagents for trifluoroethylation of alcohols, which can be a precursor step for amine synthesis.

  • Key Findings :

    • Bis(2,2,2-trifluoroethoxy)triphenylphosphorane can act as a trifluoroethylating agent.
    • Reactions conducted at low temperatures (-78°C to room temperature) showed high conversion (>95% by ^31P NMR).
    • Subsequent amine/alcohol coupling reactions can yield trifluoroethoxy-substituted amines.
  • Reaction Conditions :

    • Use of chlorophosphoranes and lithium trifluoroethoxide.
    • Temperature control critical to minimize side reactions such as hydrolysis.
  • Advantages :

    • High selectivity and conversion.
    • Potential for novel synthetic pathways.
  • Challenges :

    • Requires specialized reagents and conditions.
    • Scale-up may be limited by reagent availability and cost.

Data Table: Summary of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Advantages Limitations
Nucleophilic Substitution Halogenated propanol, trifluoroethanol, DMF 70-85 ~95 Simple, moderate scale Side reactions, purification needed
Direct Amination of CHF2CH2X CHF2CH2Br/I, NH3, inorganic iodide catalyst, DMF/NMP, 30-210°C, 2-6 MPa ≥90 ≥99.5 High yield, industrial scalability High pressure, ammonia handling
Reductive Amination Ketones, chiral amines, reducing agents, heat 60-80 >95 Stereoselectivity possible Complex, time-consuming
Phosphorus Reagents Trifluoroethylation Chlorophosphoranes, LiCF3CH2O, low temp (-78°C to RT) >95 (conversion) High (by NMR) High selectivity, novel approach Specialized reagents, scale-up issues

Detailed Research Insights

  • The direct amination method using trifluoroethyl halides and ammonia under catalytic conditions is the most industrially viable route, offering high yield and purity with solvent and catalyst recycling, as detailed in CN105906513A.

  • The nucleophilic substitution route is commonly used in laboratory synthesis, providing a straightforward approach but requiring careful reaction control to avoid by-products.

  • The phosphorus reagent approach offers innovative trifluoroethylation of alcohols, which can be leveraged for subsequent amine formation, showing promise for selective synthesis with high conversion but limited by reagent cost and complexity.

  • Reductive amination methods, while more complex, allow for stereoselective synthesis and are useful when chiral purity is required; however, they are less commonly applied for this specific compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride to achieve high yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For example, temperature (maintained at 0–5°C during amine hydrochloridation), pH (adjusted to stabilize intermediates), and solvent selection (polar aprotic solvents like acetonitrile enhance solubility). Purification steps, such as recrystallization from ethanol/water mixtures or column chromatography using silica gel, are critical to isolate the hydrochloride salt . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and minimizes side products .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer: Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine powder. Store at room temperature in airtight containers away from moisture. Waste disposal must comply with hazardous chemical protocols, including neutralization of acidic residues before disposal .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous vs. organic solvents?

  • Methodological Answer: The hydrochloride salt increases water solubility due to ionic interactions, making it suitable for biological assays. In organic solvents (e.g., DMSO or ethanol), solubility depends on the trifluoroethoxy group’s hydrophobicity. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify optimal storage conditions .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reaction pathways?

  • Methodological Answer: Quantum mechanical calculations (DFT) model reaction intermediates and transition states. For example, simulating nucleophilic substitution at the trifluoroethoxy group or amine protonation dynamics. Pairing computational results with experimental validation (e.g., kinetic studies using stopped-flow spectrometry) refines predictive accuracy .

Q. How can researchers resolve contradictions in biological activity data across different in vitro assays?

  • Methodological Answer: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Control for assay-specific variables:

  • Buffer pH: Adjust to physiological ranges (7.4) to mimic in vivo conditions.
  • Redox interference: Test compound stability in assay media via LC-MS to rule out degradation artifacts .
  • Statistical analysis: Apply multivariate regression to identify confounding factors (e.g., serum protein binding) .

Q. What advanced analytical techniques characterize the structural and electronic properties of this compound?

  • Methodological Answer:

  • NMR spectroscopy: 19F^{19}\text{F}-NMR tracks trifluoroethoxy group dynamics; 1H^{1}\text{H}-NMR reveals amine protonation states.
  • X-ray crystallography: Resolves crystal packing and hydrogen-bonding networks of the hydrochloride salt.
  • Mass spectrometry (HRMS): Confirms molecular ion ([M+H]+^+) and fragmentation patterns for purity assessment .

Q. How does the trifluoroethoxy moiety affect the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer: The trifluoroethoxy group enhances electronegativity and steric bulk, influencing binding affinity. Use molecular docking (AutoDock Vina) to map interactions with target active sites. Compare with non-fluorinated analogs to isolate electronic vs. steric effects. Surface plasmon resonance (SPR) quantifies binding kinetics (kon_\text{on}/koff_\text{off}) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer: Replicate protocols with strict adherence to documented conditions (e.g., stoichiometry, cooling rates). Variability often arises from:

  • Impurity in starting materials: Verify purity via GC-MS or elemental analysis.
  • Atmospheric moisture: Use anhydrous solvents and inert gas purging.
  • Scale effects: Optimize mixing efficiency (e.g., switch from batch to flow chemistry for larger scales) .

Experimental Design

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

  • Methodological Answer: Rodent models (rats/mice) assess absorption, distribution, and clearance. Key steps:

  • Dose formulation: Use saline or PEG-400 for solubility.
  • Bioanalysis: Plasma samples analyzed via LC-MS/MS to quantify parent compound and metabolites.
  • Tissue distribution: Autoradiography with 18F^{18}\text{F}-labeled analogs tracks organ-specific uptake .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride
Reactant of Route 2
3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.